molecular formula C13H19N3O2 B2716187 tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate CAS No. 2306271-77-0

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

Cat. No.: B2716187
CAS No.: 2306271-77-0
M. Wt: 249.314
InChI Key: LPITVLWKNQNRQE-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate include other naphthyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications where stability and reactivity are crucial .

Properties

IUPAC Name

tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)7-15-11(9)8-16/h6-7H,4-5,8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPITVLWKNQNRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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